
8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of phenanthrolines, which are heterocyclic compounds containing nitrogen atoms in their ring structure. The presence of methyl groups at specific positions enhances its chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Key factors include maintaining optimal temperature, pressure, and reaction time to maximize output .
Analyse Des Réactions Chimiques
Types of Reactions: 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation, where halogens replace hydrogen atoms in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a DNA intercalator, which can affect gene expression and replication.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of DNA-dependent enzymes, leading to potential therapeutic effects in cancer treatment .
Comparaison Avec Des Composés Similaires
Phenanthroline: A parent compound with similar structural features but lacking the methyl groups.
Bipyridine: Another nitrogen-containing heterocycle used in coordination chemistry.
Terpyridine: A tridentate ligand with three nitrogen atoms, offering different coordination properties.
Uniqueness: 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline stands out due to its specific methyl substitutions, which enhance its chemical stability and reactivity. These modifications make it more suitable for certain applications, such as forming stable metal complexes and exhibiting unique biological activities .
Propriétés
Numéro CAS |
41148-73-6 |
|---|---|
Formule moléculaire |
C15H16N2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
8,8,10-trimethyl-7H-1,7-phenanthroline |
InChI |
InChI=1S/C15H16N2/c1-10-9-15(2,3)17-12-7-6-11-5-4-8-16-14(11)13(10)12/h4-9,17H,1-3H3 |
Clé InChI |
ZYGMNYOQVUCXTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(NC2=C1C3=C(C=CC=N3)C=C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


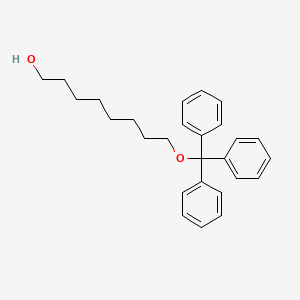
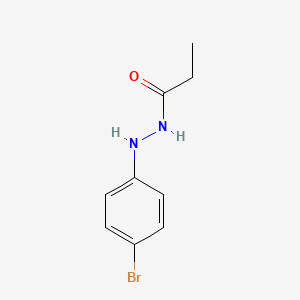
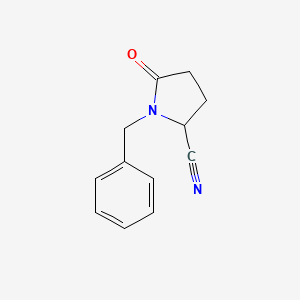
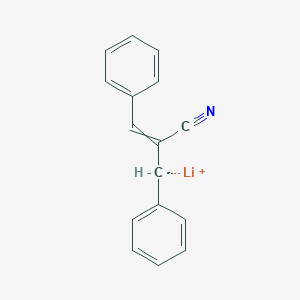
![[1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate](/img/structure/B14672495.png)
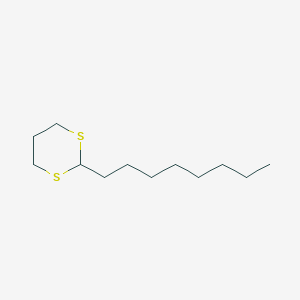

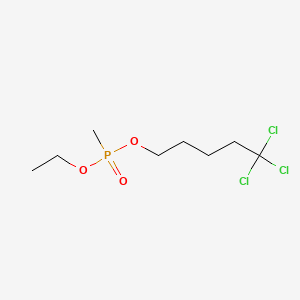


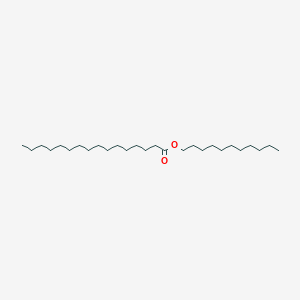
![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)
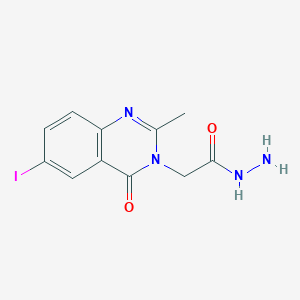
![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)(phenyl)methanone](/img/structure/B14672553.png)
